molecular formula C9H17NO2 B1278441 Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate CAS No. 938-54-5

Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate

Cat. No.: B1278441
CAS No.: 938-54-5
M. Wt: 171.24 g/mol
InChI Key: CUDOPASYFARLIF-QMMMGPOBSA-N
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Description

Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate is a chiral ester compound with significant importance in organic chemistry and various industrial applications. It is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an ethyl ester functional group. The compound’s stereochemistry is denoted by the (S)-(-) configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate typically involves the esterification of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxylic acid+EthanolAcid CatalystEthyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate+Water\text{(S)-(-)-1-Ethyl-2-pyrrolidinecarboxylic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylic acid+EthanolAcid Catalyst​Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate+Water

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized acid catalysts can enhance the reaction rate and selectivity, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products:

    Hydrolysis: (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylic acid and ethanol.

    Reduction: (S)-(-)-1-Ethyl-2-pyrrolidinemethanol.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly those targeting neurological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as a prodrug, undergoing enzymatic conversion to release the active compound. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    Ethyl ®-(+)-1-Ethyl-2-pyrrolidinecarboxylate: The enantiomer of the compound with opposite stereochemistry.

    Methyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate: A similar compound with a methyl ester group instead of an ethyl ester.

    Ethyl (S)-(-)-1-Methyl-2-pyrrolidinecarboxylate: A compound with a methyl group on the pyrrolidine ring instead of an ethyl group.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantioselective drugs.

Properties

IUPAC Name

ethyl (2S)-1-ethylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-10-7-5-6-8(10)9(11)12-4-2/h8H,3-7H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDOPASYFARLIF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449162
Record name Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-54-5
Record name Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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